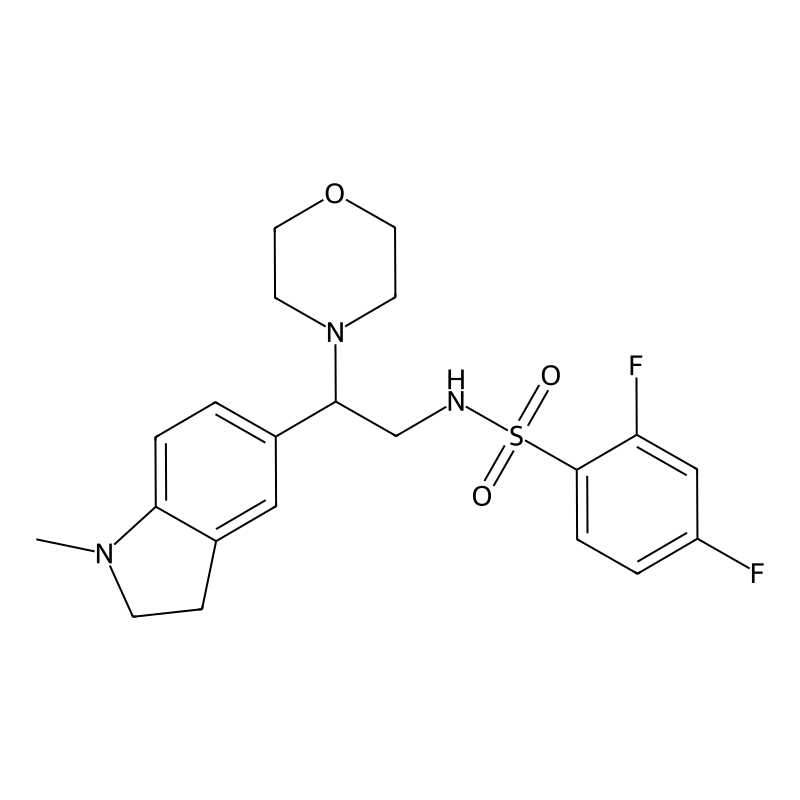

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzenesulfonamide moiety substituted with difluoro and morpholino groups. This compound features a unique combination of fluorine atoms, which can enhance its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry. The presence of the indoline structure provides additional pharmacological potential due to its ability to interact with various biological targets.

Information on potential hazards or toxicological properties of this compound is unavailable. However, sulfonamides can exhibit side effects like allergic reactions or gastrointestinal issues in some individuals [].

Future Research Directions

- Investigation into the synthesis and purification methods for this compound.

- Exploration of its physical and chemical properties.

- In vitro and in vivo studies to assess its potential biological activity and mechanism of action.

- Toxicity testing to determine its safety profile.

,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known by its alternate chemical designation SZ-320, is a small molecule currently under investigation for its potential therapeutic applications. Scientific research has focused on understanding its effects on specific biological targets and its potential use in certain diseases.

Biological Targets

Studies suggest that SZ-320 may interact with specific enzymes in the human body. One area of research has investigated its potential to inhibit an enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in regulating various cellular processes, and its malfunction has been implicated in several diseases. []

Potential Therapeutic Applications

Due to its potential effects on GSK-3, SZ-320 is being explored for its therapeutic potential in diseases where GSK-3 dysfunction is thought to play a role. These include:

The chemical reactivity of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can be analyzed through its interactions with nucleophiles and electrophiles. The sulfonamide group is known for its ability to undergo nucleophilic attack, leading to the formation of sulfonamides from amines. Additionally, the difluoro substitution can influence the reactivity of the aromatic ring, potentially participating in electrophilic aromatic substitution reactions.

This compound exhibits significant biological activity, particularly as an inhibitor of specific proteins involved in immune responses. Studies have indicated that compounds with similar structures can inhibit perforin activity, which is crucial for cytotoxic T cell function and may have implications in treating autoimmune diseases and cancers . The unique structural features of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide may enhance its potency and selectivity compared to other benzenesulfonamides.

The synthesis of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves several steps:

- Preparation of 2,4-Difluoroaniline: This is often achieved through halogenation reactions on an appropriate aniline derivative.

- Formation of Benzenesulfonamide: The difluoroaniline is reacted with a sulfonyl chloride to form the corresponding benzenesulfonamide.

- Introduction of Morpholino and Indoline Groups: The final compound is synthesized by coupling the morpholinoethyl group and the indoline moiety through standard amide bond formation techniques.

Each step must be carefully controlled to ensure high yields and purity of the final product.

The applications of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide are primarily focused on medicinal chemistry. Its potential as a therapeutic agent in treating autoimmune diseases and certain cancers makes it a valuable candidate for further research and development. Additionally, its role in studying immune mechanisms provides insights into drug design targeting similar pathways.

Interaction studies involving this compound typically focus on its binding affinity to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly employed to elucidate the binding interactions at the molecular level. These studies help in understanding how structural variations affect biological activity and can guide further modifications to enhance efficacy.

Several compounds share structural similarities with 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-N-(morpholinoethyl)benzenesulfonamide | Chlorine substitutions instead of fluorine | Moderate anti-inflammatory effects |

| N-(1-Methylindolin-5-yl)-benzenesulfonamide | Lacks fluorine substitutions | Potential anticancer properties |

| 3-Fluoro-N-(morpholinoethyl)benzenesulfonamide | Different fluorine position | Exhibits antibacterial activity |

Uniqueness: The presence of both difluoro groups and the specific indoline structure distinguishes 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide from other similar compounds. This unique combination may enhance its pharmacological profile and broaden its therapeutic applications compared to structurally related compounds.